1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound that features a triazole ring substituted with a but-3-en-1-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to yield the 1,2,3-triazole ring. The but-3-en-1-yl group can be introduced via a subsequent alkylation reaction, and the aldehyde group is typically introduced through formylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted triazoles depending on the nucleophile used
Scientific Research Applications
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-amine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
1-but-3-enyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-2-3-4-10-5-7(6-11)8-9-10/h2,5-6H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSUBDJBSOUUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(N=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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